molecular formula C16H17N5O2S2 B299429 2-{[5-(3-hydroxypropyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide

2-{[5-(3-hydroxypropyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide

Cat. No. B299429
M. Wt: 375.5 g/mol
InChI Key: NTQUILLQUWMFAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[5-(3-hydroxypropyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide is a chemical compound with the potential for various scientific research applications.

Mechanism of Action

The mechanism of action of 2-{[5-(3-hydroxypropyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in key biological pathways, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 2-{[5-(3-hydroxypropyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide has a range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, as well as cancer cells. It also has anti-inflammatory effects, making it a potential treatment for inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{[5-(3-hydroxypropyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide in lab experiments is its potential for drug development. Its antimicrobial, antitumor, and anti-inflammatory properties make it a promising candidate for the development of new drugs. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in experiments.

Future Directions

There are several future directions for research on 2-{[5-(3-hydroxypropyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide. One direction is to further investigate its mechanism of action, which could lead to the development of more effective drugs. Another direction is to explore its potential as a treatment for inflammatory diseases. Additionally, research could focus on optimizing its use in lab experiments, such as developing new synthesis methods or improving its solubility and bioavailability.

Synthesis Methods

The synthesis of 2-{[5-(3-hydroxypropyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide involves the reaction of 4-phenyl-3-thiosemicarbazide with 4-bromo-3-hydroxypropyl acetate in the presence of sodium ethoxide. This reaction leads to the formation of the intermediate compound, which is then reacted with 2-bromo-1,3-thiazole to produce the final product.

Scientific Research Applications

2-{[5-(3-hydroxypropyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have antimicrobial, antitumor, and anti-inflammatory properties, making it a promising candidate for drug development.

properties

Product Name

2-{[5-(3-hydroxypropyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide

Molecular Formula

C16H17N5O2S2

Molecular Weight

375.5 g/mol

IUPAC Name

2-[[5-(3-hydroxypropyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C16H17N5O2S2/c22-9-4-7-13-19-20-16(21(13)12-5-2-1-3-6-12)25-11-14(23)18-15-17-8-10-24-15/h1-3,5-6,8,10,22H,4,7,9,11H2,(H,17,18,23)

InChI Key

NTQUILLQUWMFAK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=NC=CS3)CCCO

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=NC=CS3)CCCO

Origin of Product

United States

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